molecular formula C16H10BrNO2 B12924113 (3E)-5-bromo-3-phenacylidene-1H-indol-2-one

(3E)-5-bromo-3-phenacylidene-1H-indol-2-one

Cat. No.: B12924113
M. Wt: 328.16 g/mol
InChI Key: AZHMGLXVLSUTGY-UKTHLTGXSA-N
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Description

(3E)-5-bromo-3-phenacylidene-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position and a phenacylidene group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one typically involves the condensation of 5-bromoindole-2,3-dione with phenacyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-bromo-3-phenacylidene-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-5-bromo-3-phenacylidene-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The presence of the bromine atom and the phenacylidene group may play a crucial role in its biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2,3-dione: A precursor in the synthesis of (3E)-5-bromo-3-phenacylidene-1H-indol-2-one.

    3-phenacylidene-1H-indol-2-one: Lacks the bromine atom but shares the phenacylidene group.

    5-bromo-1H-indole-2-one: Similar structure but without the phenacylidene group.

Uniqueness

This compound is unique due to the combination of the bromine atom and the phenacylidene group, which may contribute to its distinct chemical reactivity and biological activity. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

(3E)-5-bromo-3-phenacylidene-1H-indol-2-one

InChI

InChI=1S/C16H10BrNO2/c17-11-6-7-14-12(8-11)13(16(20)18-14)9-15(19)10-4-2-1-3-5-10/h1-9H,(H,18,20)/b13-9+

InChI Key

AZHMGLXVLSUTGY-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/2\C3=C(C=CC(=C3)Br)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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